(4-phenylpiperazin-1-yl)-[1-(8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl)piperidin-4-yl]methanone
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Overview
Description
(4-Phenylpiperazin-1-yl)(1-(pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-yl)piperidin-4-yl)methanone is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a phenylpiperazine moiety and a pyridothienopyrimidine core
Mechanism of Action
Target of Action
The primary target of this compound is acetylcholinesterase (AChE) . AChE is an enzyme that is responsible for the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition .
Mode of Action
The compound interacts with AChE, inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, thereby increasing its availability in the synaptic cleft . The compound has been shown to exhibit mixed-type inhibition, indicating that it can bind to both the active site and an allosteric site on the AChE enzyme .
Biochemical Pathways
The inhibition of AChE leads to an increase in acetylcholine levels, which can enhance cholinergic neurotransmission . This is particularly relevant in conditions like Alzheimer’s disease, where there is a deficiency in cholinergic neurotransmission .
Result of Action
By inhibiting AChE and increasing acetylcholine levels, the compound can potentially improve cognitive function and memory . This makes it a promising candidate for the treatment of neurodegenerative diseases like Alzheimer’s .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Phenylpiperazin-1-yl)(1-(pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-yl)piperidin-4-yl)methanone typically involves multi-step organic reactions. One common approach starts with the preparation of the pyridothienopyrimidine core, which can be synthesized through the cyclization of 3-amino-thiophene-2-carboxylate derivatives using reagents such as formic acid or triethyl orthoformate . The phenylpiperazine moiety is then introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(4-Phenylpiperazin-1-yl)(1-(pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-yl)piperidin-4-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, especially for introducing different functional groups onto the phenylpiperazine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, (4-Phenylpiperazin-1-yl)(1-(pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-yl)piperidin-4-yl)methanone has been studied for its potential as an acetylcholinesterase inhibitor, which could be useful in the treatment of neurodegenerative diseases like Alzheimer’s .
Medicine
The compound’s potential therapeutic applications include its use as a lead compound for drug development. Its ability to interact with specific molecular targets makes it a candidate for the treatment of various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties, such as enhanced conductivity or improved mechanical strength.
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another acetylcholinesterase inhibitor with a similar phenylpiperazine moiety.
Thieno[3,2-d]pyrimidine derivatives: Compounds with similar core structures but different functional groups.
Uniqueness
What sets (4-Phenylpiperazin-1-yl)(1-(pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-yl)piperidin-4-yl)methanone apart is its combination of the phenylpiperazine and pyridothienopyrimidine moieties, which confer unique chemical and biological properties. This dual functionality allows for a broader range of applications and interactions with molecular targets.
Properties
IUPAC Name |
(4-phenylpiperazin-1-yl)-[1-(8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl)piperidin-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N6OS/c32-25(31-15-13-29(14-16-31)19-5-2-1-3-6-19)18-8-11-30(12-9-18)23-22-21(27-17-28-23)20-7-4-10-26-24(20)33-22/h1-7,10,17-18H,8-9,11-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHUWRPGBDVUABW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N2CCN(CC2)C3=CC=CC=C3)C4=NC=NC5=C4SC6=C5C=CC=N6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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